(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity. It could serve as a scaffold for designing novel drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases .
Antibacterial Agents
Given the compound’s heterocyclic nature, it may exhibit antibacterial activity. Scientists investigate its ability to inhibit bacterial growth, potentially leading to new antibiotics. The compound’s structural features can be modified to enhance its efficacy against specific bacterial strains .
Antifungal Compounds
Isoxazolone derivatives, like the one , have shown antifungal properties. Researchers study their effects on fungal pathogens, aiming to develop effective treatments for fungal infections. The compound’s mechanism of action and selectivity against fungi are crucial areas of investigation .
Anticancer Agents
The compound’s potential as an anticancer agent warrants exploration. Researchers assess its cytotoxicity against cancer cell lines, investigate its mode of action (e.g., apoptosis induction), and optimize its structure for improved efficacy. Isoxazolone derivatives have been promising in preclinical studies .
Agrochemical Applications
Isoxazolone-based compounds have been used as fungicides and insecticides in agriculture. Investigating the compound’s pesticidal properties could lead to the development of environmentally friendly alternatives for crop protection. Researchers evaluate its effectiveness against pests and its impact on non-target organisms .
Materials Science and Catalysis
The synthesis of isoxazolone derivatives often involves catalysts. Researchers explore the use of silver nanoparticles supported on materials like Al₂O₃, CeO₂, and MgO for efficient and sustainable synthesis. These catalysts enable green chemistry approaches, improving yields and minimizing waste .
Mechanism of Action
Target of action
Many drugs containing a piperazine ring are known to interact with serotonin and dopamine receptors . The indole-like structure is a key feature of many bioactive compounds and can bind with high affinity to multiple receptors .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For instance, if the compound targets serotonin receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets serotonin receptors, it could impact serotonin signaling pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the characteristics of the target tissues. Piperazine derivatives are generally well absorbed and widely distributed in the body .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects .
Action environment
Various factors can influence the action, efficacy, and stability of the compound, including pH, temperature, presence of other substances, and individual patient characteristics .
properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23(2)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMTHUREZAFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.